1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine
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Overview
Description
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring The presence of the tert-butyl group on the thiadiazole ring and the methyl group on the piperidine ring contributes to its unique chemical properties
Preparation Methods
The synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the Thiadiazole and Piperidine Rings: The final step involves coupling the thiadiazole and piperidine rings through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Researchers investigate the compound’s effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine involves its interaction with specific molecular targets. The thiadiazole ring can disrupt processes related to DNA replication, inhibiting the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: A simpler compound with similar biological activities but lacking the piperidine ring and tert-butyl group.
1,2,3-Thiadiazole: Another isomer with different chemical properties and reactivity.
1,2,4-Thiadiazole: An isomer with distinct biological activities and applications.
The presence of the piperidine ring and tert-butyl group in this compound enhances its stability and reactivity, making it unique among thiadiazole derivatives .
Properties
IUPAC Name |
2-tert-butyl-5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3S/c1-9-7-5-6-8-15(9)11-14-13-10(16-11)12(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVVQEIVDYMGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(S2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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